molecular formula C16H18N2OS2 B14316345 4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 113767-17-2

4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B14316345
CAS No.: 113767-17-2
M. Wt: 318.5 g/mol
InChI Key: PCJHORUBJQVODI-UHFFFAOYSA-N
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Description

4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[45]decan-3-one is a complex organic compound featuring a benzothiazole moiety and a spirocyclic structure

Preparation Methods

The synthesis of 4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the spirocyclic structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

Comparison with Similar Compounds

4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4

Properties

113767-17-2

Molecular Formula

C16H18N2OS2

Molecular Weight

318.5 g/mol

IUPAC Name

4-(6-methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C16H18N2OS2/c1-11-5-6-12-13(9-11)21-15(17-12)18-14(19)10-20-16(18)7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

PCJHORUBJQVODI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=O)CSC34CCCCC4

Origin of Product

United States

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